molecular formula C16H18N2O4S2 B10784931 Tifencillin CAS No. 26552-51-2

Tifencillin

Cat. No.: B10784931
CAS No.: 26552-51-2
M. Wt: 366.5 g/mol
InChI Key: VEAPUAUNTSIGKZ-MBNYWOFBSA-N
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Description

Thiphencillin is a penicillin analog patented by Abbott Laboratories as an antibacterial agent. It shows potent antibacterial activity against various species and genera of pathogenic bacteria . The compound is known for its broad-spectrum efficacy and is used in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiphencillin can be synthesized through a series of chemical reactions involving the formation of a β-lactam ring, which is a characteristic feature of penicillin derivatives. The synthesis typically involves the following steps:

    Formation of the β-lactam ring: This is achieved by reacting 6-aminopenicillanic acid with phenylthioacetic acid under controlled conditions.

    Cyclization: The intermediate product undergoes cyclization to form the thiazolidine ring.

    Final Product Formation: The final step involves the acylation of the intermediate with appropriate reagents to yield Thiphencillin.

Industrial Production Methods: Industrial production of Thiphencillin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiphencillin undergoes various chemical reactions, including:

    Oxidation: Thiphencillin can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Thiphencillin to its corresponding thiol derivatives.

    Substitution: Thiphencillin can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiol Derivatives: Formed through reduction.

    Substituted Penicillins: Formed through nucleophilic substitution.

Scientific Research Applications

Thiphencillin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying β-lactam chemistry and reactions.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Thiphencillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis and death of the bacteria. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.

Comparison with Similar Compounds

    Ampicillin: Another penicillin derivative with a broader spectrum of activity.

    Piperacillin: A ureidopenicillin with enhanced activity against Pseudomonas aeruginosa.

    Dicloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci.

Uniqueness of Thiphencillin: Thiphencillin is unique due to its potent activity against a wide range of pathogenic bacteria and its ability to overcome certain bacterial resistance mechanisms. Its structural modifications provide enhanced stability and efficacy compared to other penicillin derivatives.

Properties

CAS No.

26552-51-2

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S2/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1

InChI Key

VEAPUAUNTSIGKZ-MBNYWOFBSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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